molecular formula C11H17NO3 B14595304 1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]- CAS No. 61206-70-0

1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]-

Cat. No.: B14595304
CAS No.: 61206-70-0
M. Wt: 211.26 g/mol
InChI Key: YBENQQPWAIFZCG-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]- is an organic compound that belongs to the class of amino alcohols These compounds are characterized by the presence of both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]- typically involves the reaction of 1,3-propanediol with benzylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol: A simpler diol without the amino group.

    2-Amino-1,3-propanediol: Contains an amino group but lacks the phenylmethyl substitution.

    Benzylamine: Contains the phenylmethyl group but lacks the diol structure.

Properties

CAS No.

61206-70-0

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-(benzylamino)-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C11H17NO3/c13-7-11(8-14,9-15)12-6-10-4-2-1-3-5-10/h1-5,12-15H,6-9H2

InChI Key

YBENQQPWAIFZCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)(CO)CO

Origin of Product

United States

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